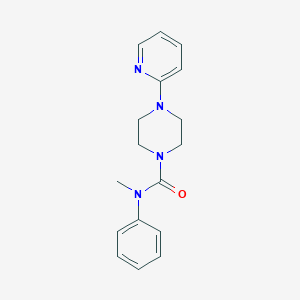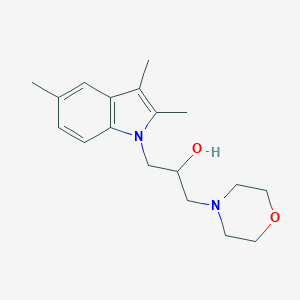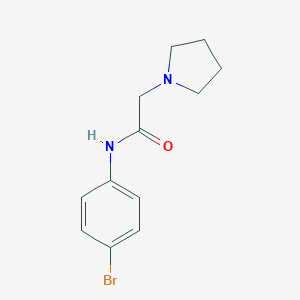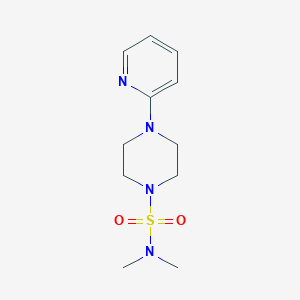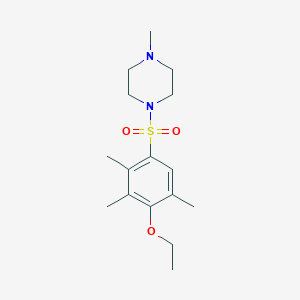
1-((4-Ethoxy-2,3,5-trimethylphenyl)sulfonyl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Ethoxy-2,3,5-trimethylphenyl)sulfonyl)-4-methylpiperazine, also known as ETP-101, is a compound that has been studied for its potential therapeutic uses in various diseases. It belongs to the class of sulfonamide compounds and has shown promising results in preclinical studies.
Mechanism of Action
The mechanism of action of 1-((4-Ethoxy-2,3,5-trimethylphenyl)sulfonyl)-4-methylpiperazine involves its ability to target specific signaling pathways and receptors in the body. In cancer, this compound inhibits the activity of certain enzymes and proteins that are involved in cell growth and proliferation. In Alzheimer's disease, this compound reduces inflammation and oxidative stress by targeting specific receptors in the brain. In neuropathic pain, this compound reduces pain sensitivity by targeting specific receptors in the nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In cancer, this compound inhibits the activity of certain enzymes and proteins that are involved in cell growth and proliferation, leading to reduced tumor growth. In Alzheimer's disease, this compound reduces inflammation and oxidative stress in the brain, leading to improved cognitive function. In neuropathic pain, this compound reduces pain sensitivity by targeting specific receptors in the nervous system.
Advantages and Limitations for Lab Experiments
1-((4-Ethoxy-2,3,5-trimethylphenyl)sulfonyl)-4-methylpiperazine has several advantages for lab experiments, including its high yield synthesis method and its ability to target specific signaling pathways and receptors in the body. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and its limited solubility in certain solvents.
Future Directions
There are several future directions for research on 1-((4-Ethoxy-2,3,5-trimethylphenyl)sulfonyl)-4-methylpiperazine. In cancer, future studies could focus on optimizing the dosage and delivery methods of this compound to improve its efficacy and reduce potential toxicity. In Alzheimer's disease, future studies could focus on the long-term effects of this compound on cognitive function and its potential to slow disease progression. In neuropathic pain, future studies could focus on the development of novel this compound analogs with improved solubility and reduced toxicity. Overall, this compound has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of 1-((4-Ethoxy-2,3,5-trimethylphenyl)sulfonyl)-4-methylpiperazine involves several steps, starting from the reaction of 4-ethyl-2,3,5-trimethylphenol with chlorosulfonic acid to form the corresponding sulfonic acid. This is followed by the reaction of the sulfonic acid with 4-methylpiperazine to obtain this compound in high yield.
Scientific Research Applications
1-((4-Ethoxy-2,3,5-trimethylphenyl)sulfonyl)-4-methylpiperazine has been studied for its potential therapeutic uses in various diseases, including cancer, Alzheimer's disease, and neuropathic pain. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In Alzheimer's disease, this compound has been studied for its potential to improve cognitive function by reducing inflammation and oxidative stress. In neuropathic pain, this compound has been shown to reduce pain sensitivity by targeting specific receptors in the nervous system.
properties
IUPAC Name |
1-(4-ethoxy-2,3,5-trimethylphenyl)sulfonyl-4-methylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-6-21-16-12(2)11-15(13(3)14(16)4)22(19,20)18-9-7-17(5)8-10-18/h11H,6-10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXSGGWBUXLPSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

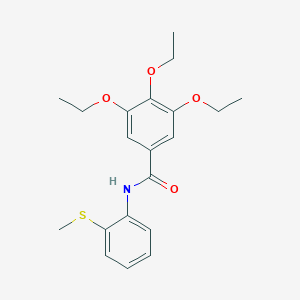

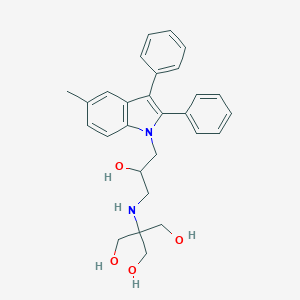
![ethyl 1-benzyl-5-(2-hydroxy-3-{[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino}propoxy)-2-methyl-1H-indole-3-carboxylate](/img/structure/B503019.png)

![1-[4-(4-Fluorophenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B503023.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B503024.png)

![9-{3-[(2-furylmethyl)amino]-2-hydroxypropyl}-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B503027.png)
